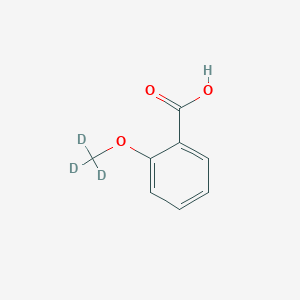

2-(Trideuteriomethoxy)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-substituted benzoic acids, which includes 2-(Trideuteriomethoxy)benzoic acid, can be complex. A study analyzed the gas-phase neighboring group participation effect to differentiate ortho-substituted benzoic acid/ester derivatives . Another study discussed the synthesis of 2-benzoylbenzoic acid, which could provide insights into the synthesis of 2-substituted benzoic acids .Chemical Reactions Analysis

The chemical reactions of 2-substituted benzoic acids, including 2-(Trideuteriomethoxy)benzoic acid, can be complex. A study analyzed the ortho effect, using the acidity of eleven 2-substituted benzoic acids as a sample . Another study discussed the fundamentals of volumetric chemical analysis, acid/base equilibria, and titrations .Safety and Hazards

Zukünftige Richtungen

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been discussed . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Another study discussed modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles .

Wirkmechanismus

Target of Action

It is structurally similar to benzoic acid, which is known to have antimicrobial properties and is widely used as a food preservative .

Mode of Action

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to the excretion of these amino acids and a decrease in ammonia levels .

Biochemical Pathways

Benzoic acid and its derivatives are known to be involved in the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

The related compound, benzoic acid, is known to be metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid .

Result of Action

Related compounds such as benzoic acid are known to have antimicrobial properties and are used as food preservatives .

Action Environment

Factors such as temperature and pressure can affect the physical and chemical properties of similar compounds .

Eigenschaften

IUPAC Name |

2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUJQPXNXACGAN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trideuteriomethoxy)benzoic acid | |

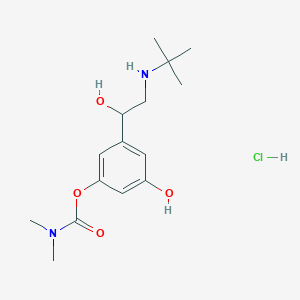

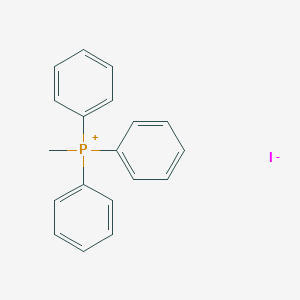

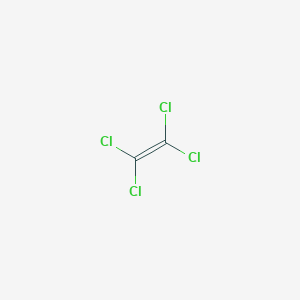

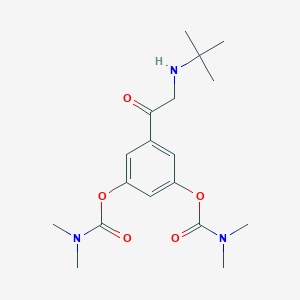

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)